molecular formula C12H14N2O B15159225 N,N,3-Trimethyl-1H-indole-1-carboxamide

N,N,3-Trimethyl-1H-indole-1-carboxamide

Cat. No.: B15159225
M. Wt: 202.25 g/mol
InChI Key: XCKAMILJQLTWRR-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-1H-indole-1-carboxamide is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-1H-indole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are often used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

N,N,3-Trimethyl-1H-indole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-Trimethyl-1H-indole-1-carboxamide is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its carboxamide group and trimethyl substitution pattern differentiate it from other indole derivatives, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N,N,3-trimethylindole-1-carboxamide

InChI

InChI=1S/C12H14N2O/c1-9-8-14(12(15)13(2)3)11-7-5-4-6-10(9)11/h4-8H,1-3H3

InChI Key

XCKAMILJQLTWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)N(C)C

Origin of Product

United States

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